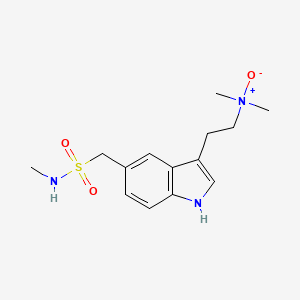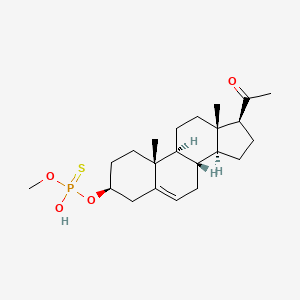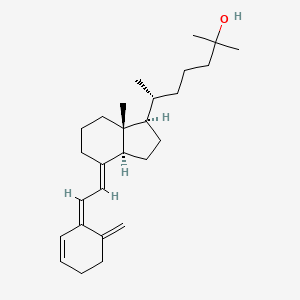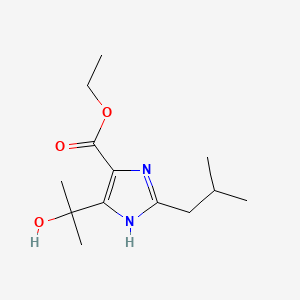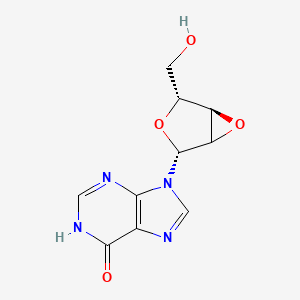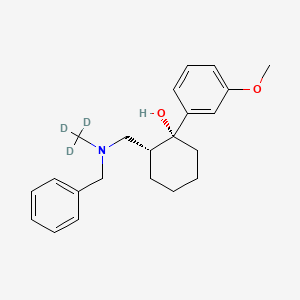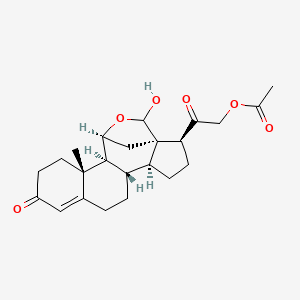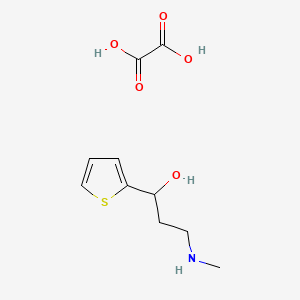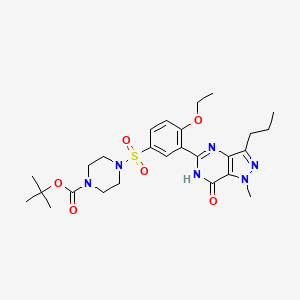
N-(Desmethyl)-tert-butyl Acetate Sildenafil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Desmethyl)-tert-butyl Acetate Sildenafil is a derivative of sildenafil, a well-known phosphodiesterase type 5 inhibitor. This compound is primarily studied for its pharmacological properties and potential therapeutic applications. It is structurally related to sildenafil but has distinct chemical modifications that may influence its biological activity and pharmacokinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Desmethyl)-tert-butyl Acetate Sildenafil involves several steps, starting from sildenafil. The primary synthetic route includes the demethylation of sildenafil to produce N-desmethyl sildenafil, followed by the introduction of a tert-butyl acetate group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate these transformations. For instance, demethylation can be achieved using reagents like boron tribromide or other demethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Desmethyl)-tert-butyl Acetate Sildenafil can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
N-(Desmethyl)-tert-butyl Acetate Sildenafil has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and potential as a therapeutic agent.
Medicine: Explored for its potential use in treating conditions such as erectile dysfunction and pulmonary arterial hypertension.
Mécanisme D'action
The mechanism of action of N-(Desmethyl)-tert-butyl Acetate Sildenafil involves the inhibition of phosphodiesterase type 5 (PDE5), similar to sildenafil. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation. The molecular targets include PDE5 enzymes, and the pathways involved are primarily related to the nitric oxide-cGMP signaling pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sildenafil: The parent compound, widely used for treating erectile dysfunction.
Tadalafil: Another PDE5 inhibitor with a longer duration of action.
Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
N-(Desmethyl)-tert-butyl Acetate Sildenafil is unique due to its specific chemical modifications, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other PDE5 inhibitors. These modifications can influence its absorption, distribution, metabolism, and excretion, potentially offering advantages in certain therapeutic contexts .
Propriétés
IUPAC Name |
tert-butyl 4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O6S/c1-7-9-19-21-22(30(6)29-19)24(33)28-23(27-21)18-16-17(10-11-20(18)37-8-2)39(35,36)32-14-12-31(13-15-32)25(34)38-26(3,4)5/h10-11,16H,7-9,12-15H2,1-6H3,(H,27,28,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKPDTGUTMWVRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C(=O)OC(C)(C)C)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
